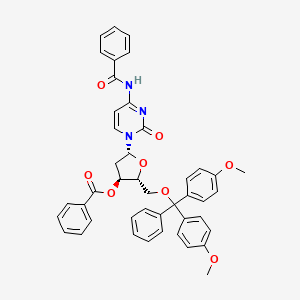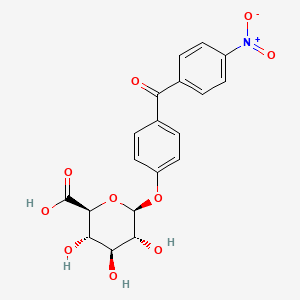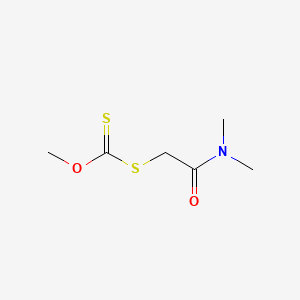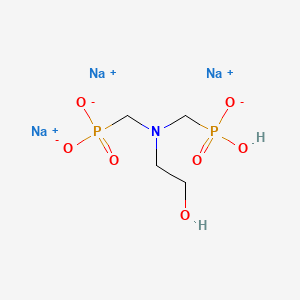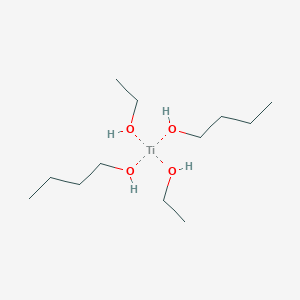
Butyl ethyl titanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl ethyl titanate is an organotitanium compound widely used in various industrial applications. It is known for its role as a catalyst, crosslinking agent, and adhesion promoter. This compound is particularly valued for its ability to enhance the properties of materials, making it a crucial component in the production of coatings, plastics, and other materials.
Métodos De Preparación
Butyl ethyl titanate can be synthesized through several methods. One common approach is the sol-gel process, which involves the hydrolysis and condensation of titanium alkoxides. In this method, butyl and ethyl alcohols react with titanium tetrachloride under controlled conditions to form this compound. The reaction typically requires a catalyst, such as an acid or base, to facilitate the process .
Industrial production of this compound often involves the use of high-purity raw materials and precise reaction conditions to ensure the desired product quality. The sol-gel method is favored for its ability to produce high-purity and homogeneous products .
Análisis De Reacciones Químicas
Butyl ethyl titanate undergoes various chemical reactions, including hydrolysis, esterification, and transesterification.
Hydrolysis: When exposed to moisture, this compound hydrolyzes to form titanium dioxide and the corresponding alcohols (butanol and ethanol).
Esterification: this compound can catalyze the esterification of carboxylic acids with alcohols, forming esters.
Transesterification: In this reaction, this compound facilitates the exchange of alkoxy groups between esters and alcohols, producing new esters.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of butyl ethyl titanate involves its ability to form strong bonds with various substrates. This compound acts as a coupling agent, creating a molecular bridge between different materials. In esterification and transesterification reactions, this compound facilitates the formation of esters by providing a reactive titanium center that interacts with carboxylic acids and alcohols .
Comparación Con Compuestos Similares
Butyl ethyl titanate is part of a broader class of organotitanium compounds, including:
Tetra-n-butyl titanate: Similar to this compound, it is used as a catalyst and crosslinking agent but has different alkoxy groups.
Tetra-isopropyl titanate: This compound is also used in esterification reactions but has different solubility and reactivity properties.
Tetra-2-ethylhexyl titanate: Known for its use in producing high-performance coatings, it offers unique properties compared to this compound.
This compound stands out due to its specific combination of butyl and ethyl groups, which provide a balance of reactivity and solubility, making it suitable for a wide range of applications.
Propiedades
Número CAS |
93918-90-2 |
|---|---|
Fórmula molecular |
C12H32O4Ti |
Peso molecular |
288.25 g/mol |
Nombre IUPAC |
butan-1-ol;ethanol;titanium |
InChI |
InChI=1S/2C4H10O.2C2H6O.Ti/c2*1-2-3-4-5;2*1-2-3;/h2*5H,2-4H2,1H3;2*3H,2H2,1H3; |
Clave InChI |
WHKYTSAHPCLOOF-UHFFFAOYSA-N |
SMILES canónico |
CCCCO.CCCCO.CCO.CCO.[Ti] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



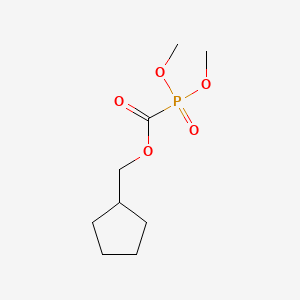
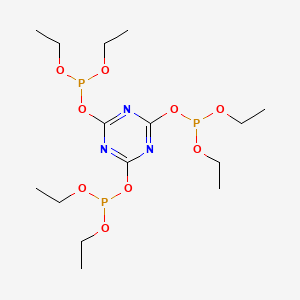

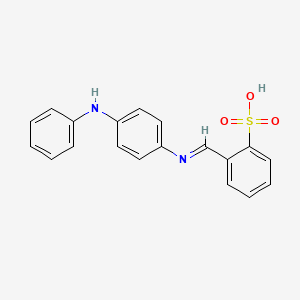
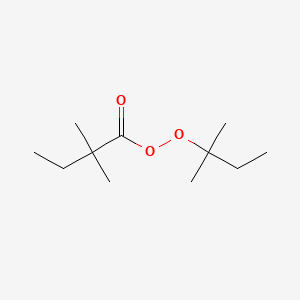
![N,N'-Dioctyl-N-[2-(octylamino)ethyl]ethylenediamine acetate](/img/structure/B12671290.png)
